6,7-Difluoro-1-isopropylbenzoimidazole as the Key Scaffold Enables SR-3029's Nanomolar CK1δ/ε Inhibition: Comparative Analysis of Fluorination Impact
The 6,7-difluoro-1-isopropylbenzimidazole scaffold is directly embedded as the core benzimidazole moiety in SR-3029 [N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine], a potent and selective CK1δ and CK1ε inhibitor with IC50 values of 44 nM and 260 nM, respectively . The compound's CK1δ inhibitory potency of 44 nM represents a 5.9-fold selectivity for CK1δ over CK1ε within this scaffold class [1].
| Evidence Dimension | CK1δ and CK1ε Inhibitory Activity |
|---|---|
| Target Compound Data | CK1δ IC50 = 44 nM; CK1ε IC50 = 260 nM (embedded in SR-3029) |
| Comparator Or Baseline | Bischof-5 (lead benzimidazole CK1δ/ε inhibitor); CK1δ IC50 = 290 nM; CK1ε IC50 = 1370 nM [2] |
| Quantified Difference | SR-3029 exhibits 6.6-fold higher CK1δ potency and 5.3-fold higher CK1ε potency compared to Bischof-5 lead compound |
| Conditions | ATP-competitive kinase inhibition assay; recombinant CK1δ and CK1ε enzymes |
Why This Matters
Procurement of this scaffold directly supports the synthesis of nanomolar CK1δ/ε inhibitors with substantially improved potency over earlier benzimidazole leads, reducing the optimization burden in lead discovery programs.
- [1] Bibian, M., Rahaim, R. J., Choi, J. Y., Noguchi, Y., Schürer, S., Chen, W., ... & Roush, W. R. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4374-4380. View Source
- [2] Choi, J. Y., Noguchi, Y., Alvarado, J. J., & Roush, W. R. (2023). Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1δ. ACS Medicinal Chemistry Letters, 14(5), 598-604. View Source
